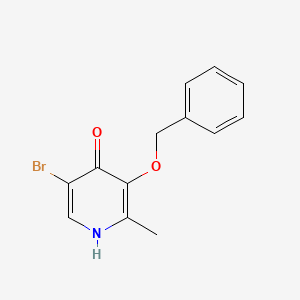

3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol

説明

3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol is a pyridine derivative with a benzyl ether group at position 3, a bromine atom at position 5, a methyl group at position 2, and a hydroxyl group at position 4. This compound’s structural complexity arises from the interplay of electron-withdrawing (bromine), electron-donating (methyl), and hydrogen-bonding (hydroxyl) substituents, which collectively influence its physicochemical properties and reactivity.

Structure

2D Structure

特性

IUPAC Name |

5-bromo-2-methyl-3-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-9-13(12(16)11(14)7-15-9)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPDVDCGESIMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CN1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to interact with targets like leukotriene a-4 hydrolase and mitogen-activated protein kinase 14.

Biochemical Pathways

Similar compounds have been known to affect various metabolic pathways

Action Environment

The action of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in the synthesis of similar compounds, is known to be influenced by these factors.

生化学分析

Biochemical Properties

3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the cellular stress response, which involves cell cycle arrest, induction of repair mechanisms, and cell proliferation. These effects highlight the compound’s potential in therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to participate in free radical reactions and nucleophilic substitutions suggests that it can modulate enzyme activity and gene expression. Understanding these mechanisms is essential for developing targeted therapies and biochemical tools.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo temporal decay, affecting its efficacy and interactions with cellular components. These findings are important for optimizing experimental conditions and ensuring reliable results in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and potential side effects is crucial for developing safe and effective treatments.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. The compound’s role in these pathways can affect metabolite levels and overall cellular metabolism. These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is vital for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its use in research and therapy.

生物活性

3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by a bromine atom and a benzyloxy group, which significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound has been shown to modulate enzyme activity by binding to their active sites, which can lead to either inhibition or activation depending on the cellular context.

Target Proteins

- Bromodomains : The compound selectively inhibits bromodomains, which are protein domains that recognize acetylated lysine residues on histones. This inhibition alters gene expression and cellular signaling pathways associated with various physiological processes.

Cellular Effects

The effects of this compound on cellular functions are profound:

- Gene Regulation : By inhibiting bromodomains, the compound affects the regulation of genes involved in cell cycle control, apoptosis, and differentiation.

- Cell Signaling : The compound modulates key signaling pathways, leading to changes in cellular metabolism and function.

The biochemical properties of this compound include:

- Stability : It exhibits stability under standard laboratory conditions but may degrade over time or under extreme conditions.

- Dosage Effects : In animal models, varying dosages have shown that lower concentrations can modulate gene expression without significant toxicity, indicating a potential therapeutic window for its application.

Research Findings

Numerous studies have evaluated the biological activity of this compound. Below are some notable findings:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibits significant antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .

- Cytotoxicity in Cancer Cells : Research has indicated that this compound shows cytotoxic effects against various cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest .

科学的研究の応用

Medicinal Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 3-(benzyloxy)-5-bromo-2-methyl-4-pyridinol exhibit antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics or antiseptics .

2. Central Nervous System (CNS) Stimulants

The compound has been noted for its potential as a CNS stimulant. It may enhance performance and mood, making it a candidate for treating conditions like depression or attention deficit disorders. The recommended dosage for therapeutic effects is around 8–12 mg/kg per day, which can be adjusted based on patient response .

3. Anti-inflammatory Properties

Emerging research suggests that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. Further studies are needed to establish the efficacy and mechanism of action in this context.

Agricultural Applications

1. Pesticide Development

The structural characteristics of this compound make it a candidate for developing new pesticides. Its ability to disrupt biological processes in pests could lead to effective pest management solutions without the environmental impact associated with traditional pesticides.

2. Plant Growth Regulators

Some studies have indicated that compounds within this chemical class can act as growth regulators in plants, promoting growth or enhancing resistance to stressors such as drought or disease .

Material Science Applications

1. Advanced Battery Technology

Recent advancements suggest that this compound could play a role in the development of advanced battery materials due to its electrochemical properties. Its stability and conductivity make it suitable for use in lithium-ion batteries, potentially improving energy density and cycle life .

Case Studies

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares core structural motifs with other benzyloxy-substituted pyridines, such as 3-(benzyloxy)pyridin-2-amine (3BPA) . Key differences include:

- Position 2 : 3BPA features an amine (-NH₂) group, while the target compound has a methyl (-CH₃) group. The methyl group enhances steric bulk but lacks the hydrogen-bonding capability of -NH₂.

- Position 4 : A hydroxyl (-OH) group in the target compound enables hydrogen bonding, unlike 3BPA’s unsubstituted position 4.

- Position 5 : The bromine atom introduces electron-withdrawing effects and increases molecular weight (≈188.0 g/mol for Br vs. ≈14.0 g/mol for H).

Physicochemical Properties

- Solubility: The hydroxyl group in 3-(benzyloxy)-5-bromo-2-methyl-4-pyridinol likely improves aqueous solubility compared to 3BPA, which relies on its amine group for polar interactions.

- Thermal Stability: Computational studies on 3BPA using density functional theory (DFT) revealed stability across temperatures (300–1200 K) .

- Reactivity : Bromine at position 5 could facilitate nucleophilic aromatic substitution, whereas 3BPA’s amine group enables coupling reactions.

Computational and Experimental Studies

- 3BPA : DFT simulations demonstrated that models trained on 300 K data generalized well to higher temperatures (600–1200 K) . This suggests that similar approaches could predict the target compound’s behavior, though the bromine atom may necessitate larger basis sets for accuracy.

- Structural Analysis : Crystallographic refinement of such compounds often employs software like SHELX, widely used for small-molecule structure determination . The hydroxyl group in the target compound may promote crystalline packing, aiding in X-ray diffraction studies.

Research Findings and Implications

- Substituent Effects : Bromine and hydroxyl groups in the target compound may confer distinct reactivity and solubility profiles compared to 3BPA, making it a candidate for tailored synthetic applications.

- Modeling Challenges : The bromine atom’s polarizability and size could complicate DFT calculations, necessitating advanced computational protocols .

- Structural Characterization : Tools like SHELX remain critical for resolving crystal structures of such derivatives, particularly when hydrogen-bonding networks are present .

準備方法

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol typically involves:

- Selective bromination of methyl-substituted pyridine derivatives.

- Introduction of the benzyloxy group via alkylation of the hydroxyl group.

- Functional group manipulations to position substituents appropriately on the pyridine ring.

Stepwise Preparation Approach

Step 1: Bromination of 2-methylpyridine derivatives

- Starting from 2-bromo-5-methylpyridine, selective bromination at the methyl group is achieved using N-bromosuccinimide (NBS) and radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in carbon tetrachloride under reflux conditions.

- This step produces 2-bromo-5-(bromomethyl)pyridine with moderate to good yields (up to 69% monobromomethyl product).

- Reaction conditions: reflux in CCl4 for 1.5 to 4 hours, followed by workup and purification by flash chromatography.

| Reagents & Conditions | Outcome |

|---|---|

| 2-bromo-5-methylpyridine + NBS + AIBN | 2-bromo-5-(bromomethyl)pyridine (69% yield) |

| Solvent: Carbon tetrachloride | Radical bromination at methyl position |

| Temperature: Reflux | Reaction time: 1.5–4 hours |

Step 2: Introduction of the Benzyloxy Group

- The hydroxyl group at the 4-position of the pyridine ring is alkylated with benzyl bromide to form the benzyloxy substituent.

- This alkylation is typically carried out under basic conditions to deprotonate the hydroxyl group, facilitating nucleophilic substitution.

- The reaction is generally performed in aprotic solvents such as DMF or acetone.

Step 3: Bromination at the 5-position

- Electrophilic bromination of 3-hydroxypicolinate esters shows high regioselectivity.

- Bromination at the 5-position of the pyridine ring is achieved using bromine or brominating agents, leveraging the directing effect of the hydroxyl group.

- Excess bromine can lead to dibrominated products, but controlled addition allows selective monobromination at the 5-position.

Step 4: Cross-Coupling and Functionalization

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are employed to further functionalize the bromopyridine core.

- These reactions enable the installation of methyl or benzyl groups at specific positions with good yields.

- Catalysts such as Pd2(dba)3 combined with ligands like xantphos or BINAP are commonly used.

Detailed Research Findings and Data

Synthesis Yield and Efficiency

| Step | Yield (%) | Notes |

|---|---|---|

| Bromination of 2-bromo-5-methylpyridine | ~69 | Radical bromination using NBS and AIBN |

| Alkylation with benzyl bromide | 80–90 | Efficient nucleophilic substitution |

| Electrophilic bromination at 5-position | 70–85 | Controlled bromination with bromine |

| Palladium-catalyzed cross-coupling | 75–93 | High selectivity and functional group tolerance |

Advantages and Challenges

- The described methods allow regioselective bromination and functionalization, critical for obtaining the target compound with high purity.

- Use of radical initiators and brominating agents requires careful control of reaction conditions to avoid overbromination or side reactions.

- Palladium-catalyzed cross-coupling offers versatility but demands careful catalyst and ligand selection for optimal yields.

Comparative Summary of Preparation Routes

| Preparation Aspect | Method Details | Pros | Cons |

|---|---|---|---|

| Radical Bromination | NBS + AIBN in CCl4, reflux | High selectivity at methyl group | Use of toxic solvents, radical side reactions |

| Electrophilic Bromination | Bromine addition to hydroxypicolinate esters | Regioselective bromination | Risk of dibromination if uncontrolled |

| Benzyloxy Group Introduction | Alkylation with benzyl bromide under basic conditions | Straightforward, high yield | Requires dry, aprotic conditions |

| Cross-Coupling Functionalization | Pd-catalyzed Suzuki or Buchwald-Hartwig reactions | High functional group tolerance | Catalyst cost, sensitivity to conditions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves bromination of a pyridinol precursor under controlled conditions. For example, details a synthesis of 3-benzyloxy-4(1H)-pyridone using ammonia in ethanol-water, achieving an 89% yield . To optimize yields:

- Use anhydrous solvents to minimize side reactions.

- Optimize temperature (e.g., 70°C for 24 hours in ) and stoichiometric ratios (e.g., excess ammonia to drive the reaction).

- Monitor reaction progress via TLC or HPLC to terminate at peak product concentration.

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental molecular weights (e.g., [M+H]⁺ or [M−H]⁻ ions) with theoretical values. validates a brominated pyridine analog using HR-ESI-MS with a mass accuracy of <1 ppm .

- NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm substituent positions (e.g., benzyloxy and bromine groups).

- Elemental Analysis : Verify Br content via combustion analysis or X-ray fluorescence.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for brominated pyridines (e.g., ):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for brominated pyridinols?

- Methodological Answer : Contradictions often arise from varying reaction conditions. To address this:

- Design a DOE (Design of Experiments) : Systematically test variables like solvent polarity (e.g., ethanol-water vs. DMF), catalyst type, and reaction time.

- Characterize Byproducts : Use LC-MS or GC-MS to identify side products (e.g., dehalogenated species or dimerization byproducts).

- Reference Reproducible Protocols : Prioritize methods with detailed procedural logs, such as ’s 89% yield synthesis .

Q. What advanced techniques are suitable for studying the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : Use Pd catalysts to couple the bromine moiety with amines.

- Computational Modeling : Apply DFT calculations to predict reaction pathways (e.g., bond dissociation energies for Br substitution).

- In Situ Monitoring : Use Raman spectroscopy or ReactIR to track intermediates during reactions .

Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures?

- Methodological Answer :

- Chromatographic Purification : Use flash chromatography with gradients of ethyl acetate/hexane.

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal formation.

- pH Control : Adjust pH to protonate/deprotonate functional groups (e.g., pyridinol hydroxyl) for selective precipitation .

Q. What strategies are effective for analyzing degradation products under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity.

- Stability-Indicating HPLC : Develop a method to separate and quantify degradation products (e.g., debrominated or oxidized species).

- Mass Spectrometry Imaging (MSI) : Map spatial distribution of degradation in solid-state samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。